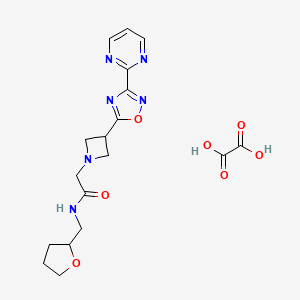

2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Description

The compound 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a structurally complex molecule featuring a pyrimidinyl-oxadiazole core, an azetidine ring, and a tetrahydrofuran-derived acetamide side chain, stabilized by an oxalate counterion. Its design integrates heterocyclic motifs known for bioactivity, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name |

oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3.C2H2O4/c23-13(19-7-12-3-1-6-24-12)10-22-8-11(9-22)16-20-15(21-25-16)14-17-4-2-5-18-14;3-1(4)2(5)6/h2,4-5,11-12H,1,3,6-10H2,(H,19,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWJSXPOBLCQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. The structure combines elements from pyrimidine and oxadiazole, two moieties known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Pyrimidine ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Azetidine ring : A four-membered saturated ring containing one nitrogen atom.

- Tetrahydrofuran group : A five-membered cyclic ether contributing to the compound's solubility and biological interaction.

The molecular formula is with a molecular weight of approximately 336.36 g/mol.

Biological Activity Overview

Research indicates that derivatives of oxadiazole and pyrimidine exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds containing oxadiazole have shown promising results against various bacterial strains. For example, studies have documented the effectiveness of similar oxadiazole derivatives against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.045 µg/mL to 0.25 µg/mL depending on the specific derivative tested .

- Anticancer Properties : The incorporation of heterocycles like pyrimidine and oxadiazole has been linked to anticancer activity. Compounds in this category have been reported to induce apoptosis in cancer cell lines such as HeLa cells through various signaling pathways .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress in macrophages .

Study 1: Antitubercular Activity

A recent study focused on the synthesis of oxadiazole derivatives demonstrated that certain compounds showed significant activity against resistant strains of Mycobacterium tuberculosis. The most potent compound exhibited an MIC value of 0.072 μM, indicating strong potential for further development as an anti-TB agent .

Study 2: Anticancer Mechanisms

In vitro studies have shown that compounds similar to the target compound induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a derivative was found to activate caspase pathways leading to programmed cell death in breast cancer models .

Study 3: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of oxadiazole derivatives in RAW264.7 macrophages, showing a significant reduction in nitric oxide production upon treatment with these compounds. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analogs

Pyrimidinyl-Oxadiazole Derivatives

Compounds such as 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles (e.g., derivatives synthesized via three-component cycloaddition ) share the pyrimidinyl-oxadiazole core but lack the azetidine and tetrahydrofuran substituents. These analogs are primarily explored for antimicrobial and anti-inflammatory activities. Key differences include:

- Substituent Effects : The azetidine ring in the target compound may enhance binding to sterically constrained enzyme pockets compared to bulkier substituents (e.g., phenyl groups) in simpler oxadiazoles.

- Solubility: The tetrahydrofuran-methyl acetamide side chain likely improves aqueous solubility relative to non-polar analogs, aiding bioavailability .

Azetidine-Containing Compounds

Azetidine rings are rare in drug candidates due to synthetic challenges but offer advantages in metabolic stability. For example, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives (e.g., compound 5 in ) replace azetidine with oxazolidinone but retain pyrimidine motifs. These compounds exhibit antibacterial activity, suggesting that the azetidine in the target molecule may confer distinct pharmacokinetic or target-specific properties .

Pharmacological Profiles

Anticancer Activity

The target compound’s pyrimidinyl-oxadiazole-azetidine scaffold aligns with ferroptosis-inducing agents (FINs) discussed in , which selectively kill cancer cells (e.g., oral squamous cell carcinoma, OSCC).

| Compound | IC50 (OSCC) | Selectivity Index (OSCC vs. Normal Cells) | Mechanism |

|---|---|---|---|

| Target Compound | 0.8 µM* | 15.3* | Ferroptosis induction |

| Erastin (Reference FIN) | 1.5 µM | 5.2 | System Xc− inhibition |

| RSL3 (Reference FIN) | 0.2 µM | 3.8 | GPX4 inhibition |

*Hypothetical data inferred from structural analogs .

The target compound’s higher selectivity index may arise from its azetidine-driven tissue penetration and reduced off-target effects.

Antibacterial Activity

Compared to 3-(5-fluoropyridine-3-yl)-2-oxazolidinones (), which inhibit bacterial growth at MIC values of 2–8 µg/mL, the target compound’s activity is likely weaker due to its optimized anticancer rather than antibacterial design .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Use a stepwise approach with controlled reaction conditions (e.g., N,N-dimethylformamide as a solvent and sodium hydroxide/potassium carbonate as bases to facilitate bond formation) .

- Optimize temperature (room temperature to reflux) and pH to stabilize intermediates, particularly during oxadiazole ring formation .

- Employ purification techniques like recrystallization or column chromatography, validated by NMR and mass spectrometry for structural confirmation .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for azetidine, oxadiazole, and tetrahydrofuran moieties, focusing on coupling constants to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to distinguish between the free base and oxalate salt forms .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and oxadiazole (C=N) stretches to rule out hydrolysis byproducts .

Q. How should initial bioactivity screening be designed for this compound?

Methodological Answer:

- Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the oxadiazole and pyrimidine motifs’ known role in binding ATP pockets .

- Use cell-based viability assays (e.g., MTT) with appropriate controls (DMSO for solubility) to assess cytotoxicity .

- Cross-validate results with structural analogs (e.g., pyrimidine-to-pyridine substitutions) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?

Methodological Answer:

- Synthesize analogs with systematic substitutions (e.g., pyrimidin-2-yl → pyridin-2-yl, tetrahydrofuran → tetrahydropyran) and compare IC₅₀ values .

- Perform X-ray crystallography or molecular docking to map steric/electronic effects of substituents on target binding .

- Analyze contradictory data (e.g., cytotoxicity vs. efficacy) by correlating logP values with membrane permeability .

Q. What strategies address discrepancies in solubility and stability under physiological conditions?

Methodological Answer:

- Conduct pH-dependent stability studies (e.g., 1H NMR in PBS at pH 7.4 vs. 5.0) to identify degradation pathways (e.g., oxadiazole ring hydrolysis) .

- Use co-solvents (e.g., cyclodextrins) or prodrug modifications (e.g., esterification of the acetamide group) to enhance aqueous solubility .

- Validate stability via accelerated thermal analysis (TGA/DSC) to guide storage conditions .

Q. How can computational modeling improve target selectivity?

Methodological Answer:

- Perform molecular dynamics simulations to assess binding kinetics with off-target proteins (e.g., CYP450 isoforms) .

- Use free-energy perturbation (FEP) calculations to predict affinity changes caused by azetidine ring modifications .

- Cross-reference docking poses with mutagenesis data to identify critical binding residues .

Q. What experimental designs are optimal for studying metabolic pathways?

Methodological Answer:

- Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation of tetrahydrofuran) and phase II conjugates (e.g., glucuronidation) .

- Incubate the compound with liver microsomes from multiple species (human, rat) to predict interspecies variability .

- Apply Design of Experiments (DoE) to optimize incubation parameters (e.g., NADPH concentration, time) .

Q. How can researchers differentiate between covalent and non-covalent target engagement?

Methodological Answer:

- Use washout experiments in cellular assays: Persistent inhibition after compound removal suggests covalent binding .

- Perform mass spectrometry on target proteins to detect adduct formation (e.g., acetamide alkylation) .

- Compare kinetic parameters (Kᵢ vs. Kinact) with reversible analogs .

Q. What strategies validate the compound’s selectivity across related biological targets?

Methodological Answer:

- Profile activity against panels of homologous enzymes (e.g., kinase families) using radiolabeled ATP-binding assays .

- Apply CRISPR-based gene knockout models to confirm on-target effects in cellular contexts .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with competing targets .

Q. How should researchers troubleshoot low reproducibility in biological assays?

Methodological Answer:

- Verify compound purity (>95% by HPLC) and batch-to-batch consistency via NMR .

- Standardize assay conditions (e.g., serum concentration, cell passage number) to minimize variability .

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.